![molecular formula C11H16 B14456496 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane CAS No. 71366-18-2](/img/structure/B14456496.png)
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro[2.2]pentane core imparts significant strain to the molecule, making it an interesting subject for both synthetic and physical chemists .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane can be achieved through various methods. One common approach involves the reaction of cyclopropylidenepropyl bromide with a suitable spiro[2.2]pentane precursor under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific mechanical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane involves its interaction with specific molecular targets. The strained spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2.2]pentane: The simplest spirocyclic compound with a similar core structure.
Vinylcyclopropane: A constitutional isomer with different reactivity and properties.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities and similar spirocyclic structures.
Uniqueness
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core with a cyclopropylidenepropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
71366-18-2 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
2-(3-cyclopropylidenepropyl)spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1(2-9-4-5-9)3-10-8-11(10)6-7-11/h2,10H,1,3-8H2 |
InChI-Schlüssel |
MUJJJDUPIZYKGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=CCCC2CC23CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


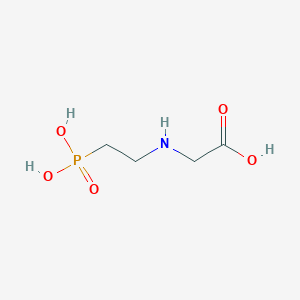

![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)
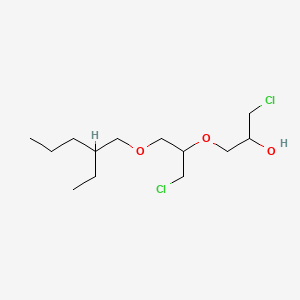
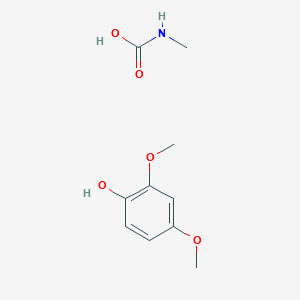
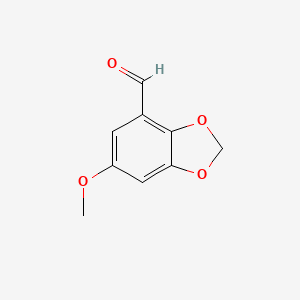



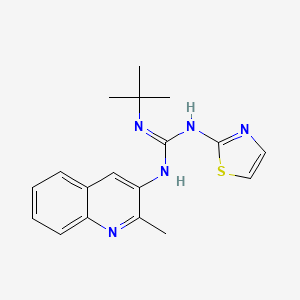
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)


